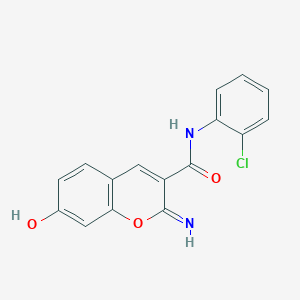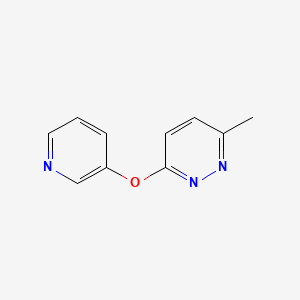
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide, also known as N-chlorophenyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide or CP-7-IHC, is a novel compound that has been studied extensively for its potential applications in scientific research and lab experiments. CP-7-IHC is a derivative of the 7-hydroxy-2-imino-2H-chromene-3-carboxamide family, which has been found to have numerous biochemical and physiological effects.
Scientific Research Applications
CP-7-IHC has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes CP-7-IHC a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, as well as for the enhancement of cognitive performance. In addition, CP-7-IHC has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells.
Mechanism of Action
The exact mechanism of action of CP-7-IHC is still not fully understood. However, it is believed that CP-7-IHC works by binding to the active site of the enzyme AChE, which prevents the enzyme from breaking down acetylcholine. This leads to an increased concentration of acetylcholine in the brain, which can have a variety of effects, including increased cognitive performance and improved memory.
Biochemical and Physiological Effects
CP-7-IHC has been found to have a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the brain, which can lead to improved cognitive performance and memory. In addition, CP-7-IHC has also been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
CP-7-IHC has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, CP-7-IHC has been found to have a variety of biochemical and physiological effects, which makes it an ideal compound for use in lab experiments. However, CP-7-IHC also has several limitations. It is not very soluble in water, and it has a short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for the use of CP-7-IHC. One potential direction is to further investigate its potential therapeutic applications, such as its potential use in the treatment of neurological disorders and cancer. Another potential direction is to further explore its biochemical and physiological effects, as well as to develop more efficient and effective synthesis methods. Finally, further research is needed to investigate the potential side effects of CP-7-IHC, as well as to develop methods to reduce or eliminate these side effects.
Synthesis Methods
CP-7-IHC can be synthesized via a two-step method. First, the starting material, 7-hydroxy-2-imino-2H-chromene-3-carboxamide, is reacted with 2-chlorobenzoyl chloride in the presence of a base, such as pyridine, to form the intermediate, N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamideyl-7-hydroxy-2-imino-2H-chromene-3-carboxamide. This intermediate is then reacted with sodium borohydride to form the final product, CP-7-IHC.
properties
IUPAC Name |
N-(2-chlorophenyl)-7-hydroxy-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-3-1-2-4-13(12)19-16(21)11-7-9-5-6-10(20)8-14(9)22-15(11)18/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOYNVGGQILDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-hydroxy-2-imino-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)
![2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6432589.png)
![[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B6432590.png)
![(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6432599.png)
![8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432611.png)
![6-methyl-3-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6432615.png)
![2-[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B6432618.png)
![5-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432627.png)
![5-phenyl-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432630.png)